molecular formula C20H12F6N4O B14927424 4-(furan-2-yl)-2-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

4-(furan-2-yl)-2-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B14927424
M. Wt: 438.3 g/mol
InChI Key: WHQSKJPYAMSKQO-UHFFFAOYSA-N
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Description

4-(2-FURYL)-2-[3-(4-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound that features a pyrimidine core substituted with various functional groups, including a furan ring, a methylphenyl group, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-FURYL)-2-[3-(4-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a hydrazine derivative with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Substitution Reactions: The pyrazole intermediate is then subjected to substitution reactions to introduce the trifluoromethyl and methylphenyl groups.

    Pyrimidine Ring Formation: The substituted pyrazole is then reacted with a suitable precursor to form the pyrimidine ring, often involving cyclization reactions under controlled temperature and pH conditions.

    Introduction of the Furan Ring: Finally, the furan ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazole and pyrimidine rings, potentially altering the electronic properties of the compound.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various organometallic reagents are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction could produce dihydropyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may exhibit activity against various diseases, including cancer, inflammation, and infectious diseases, due to its ability to interact with specific biological targets.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique electronic and structural properties.

Mechanism of Action

The mechanism of action of 4-(2-FURYL)-2-[3-(4-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trifluoromethyl groups enhance its binding affinity and selectivity, while the furan and pyrazole rings contribute to its overall stability and reactivity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    4-(2-FURYL)-2-[3-(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE: Lacks one trifluoromethyl group compared to the target compound.

    4-(2-FURYL)-2-[3-(4-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-PYRIMIDINE: Lacks one trifluoromethyl group on the pyrimidine ring.

    4-(2-FURYL)-2-[3-(4-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-6-METHYLPYRIMIDINE: Substitutes a methyl group for one of the trifluoromethyl groups.

Uniqueness

The presence of multiple trifluoromethyl groups in 4-(2-FURYL)-2-[3-(4-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE enhances its lipophilicity, metabolic stability, and binding affinity, making it unique compared to similar compounds. These properties contribute to its potential as a versatile molecule in various scientific and industrial applications.

Properties

Molecular Formula

C20H12F6N4O

Molecular Weight

438.3 g/mol

IUPAC Name

4-(furan-2-yl)-2-[3-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C20H12F6N4O/c1-11-4-6-12(7-5-11)13-10-17(20(24,25)26)30(29-13)18-27-14(15-3-2-8-31-15)9-16(28-18)19(21,22)23/h2-10H,1H3

InChI Key

WHQSKJPYAMSKQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)C(F)(F)F)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4

Origin of Product

United States

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